molecular formula C22H19ClFN3O4S B12483571 N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12483571
M. Wt: 475.9 g/mol
InChI Key: HRCUAOCHTVWFPT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chlorofluorophenyl group, and a phenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19ClFN3O4S

Molecular Weight

475.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetamide

InChI

InChI=1S/C22H19ClFN3O4S/c1-15(28)25-16-7-9-17(10-8-16)26-22(29)14-27(18-11-12-21(24)20(23)13-18)32(30,31)19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,25,28)(H,26,29)

InChI Key

HRCUAOCHTVWFPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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